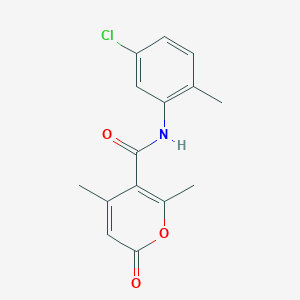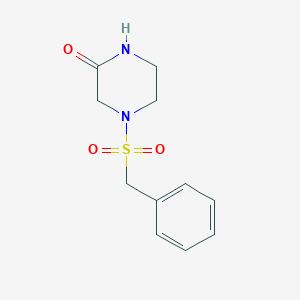![molecular formula C12H13BrN2O2 B7473614 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as BRIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells. It has been suggested that 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione may interact with DNA or RNA and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have both biochemical and physiological effects. Biochemically, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been reported to inhibit the activity of specific enzymes and proteins, including topoisomerase II and tubulin. Physiologically, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Direcciones Futuras
There are several future directions for the research and application of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One potential direction is the development of new 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione derivatives with improved pharmacological properties, such as increased efficacy and reduced toxicity. Another direction is the exploration of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione as a building block for the synthesis of novel materials with unique properties, such as optical or electronic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and its potential applications in various scientific fields.
Conclusion
In conclusion, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a chemical compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. Its synthesis method is relatively easy and yields high purity and yield. 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have both biochemical and physiological effects, including the inhibition of cancer cell growth. While there are some limitations to its use in lab experiments, there are several future directions for the research and application of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione.
Métodos De Síntesis
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of 2-bromobenzylamine with ethyl acetoacetate, followed by cyclization and oxidation. This method has been reported to yield high purity and yield of 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been used as a scaffold for the design of new drugs with improved pharmacological properties. In materials science, 3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been explored as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
3-[(2-bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDVNWCSRMJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)


![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)

